2-Ethyl-6-methylbenzaldehyde
Overview
Description
2-Ethyl-6-methylbenzaldehyde: is an organic compound with the chemical formula C10H12O . It is a derivative of benzaldehyde, characterized by the presence of an ethyl group at the second position and a methyl group at the sixth position on the benzene ring. This compound is known for its pleasant odor and is commonly used in the fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethyl-6-methylbenzaldehyde can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of 2-ethyl-6-methylbenzene with formyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
In industrial settings, the production of this compound often involves the oxidation of 2-ethyl-6-methyltoluene using oxidizing agents such as potassium permanganate or chromium trioxide. This method is preferred due to its scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-6-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid, 2-ethyl-6-methylbenzoic acid.
Reduction: Reduction of this compound can yield 2-ethyl-6-methylbenzyl alcohol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Grignard reagents or organolithium compounds under anhydrous conditions
Major Products Formed
Oxidation: 2-Ethyl-6-methylbenzoic acid.
Reduction: 2-Ethyl-6-methylbenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives
Scientific Research Applications
2-Ethyl-6-methylbenzaldehyde has diverse applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Pharmaceutical Development: Used in the development of drugs and therapeutic agents.
Fragrance Industry: Due to its pleasant odor, it is used in the formulation of perfumes and fragrances
Mechanism of Action
The mechanism of action of 2-ethyl-6-methylbenzaldehyde is primarily related to its chemical reactivity. The aldehyde group can undergo nucleophilic addition reactions, forming various adducts. In biological systems, it may interact with proteins and enzymes, altering their function and activity. The specific molecular targets and pathways involved depend on the context of its application .
Comparison with Similar Compounds
Similar Compounds
- 6-Ethyl-2-hydroxy-4-methoxy-3-methylbenzaldehyde
- 6-Ethyl-2,4-dihydroxy-3-methylbenzaldehyde
- 2,4-Dihydroxy-3,6-dimethylbenzaldehyde
Uniqueness
2-Ethyl-6-methylbenzaldehyde is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Its pleasant odor and reactivity make it valuable in both the fragrance industry and scientific research .
Properties
IUPAC Name |
2-ethyl-6-methylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-3-9-6-4-5-8(2)10(9)7-11/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUEDYNFRLQIQHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629460 | |
Record name | 2-Ethyl-6-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30629460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106976-44-7 | |
Record name | 2-Ethyl-6-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30629460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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